![molecular formula C11H18BrNO B14590131 4-[3-(Dimethylamino)propyl]phenol;hydrobromide CAS No. 61186-09-2](/img/structure/B14590131.png)
4-[3-(Dimethylamino)propyl]phenol;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Dimethylamino)propyl]phenol;hydrobromide is a chemical compound that consists of a phenol group substituted with a 3-(dimethylamino)propyl group, and it is combined with hydrobromide. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Dimethylamino)propyl]phenol;hydrobromide typically involves the reaction of 4-hydroxybenzaldehyde with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization or other separation techniques to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(Dimethylamino)propyl]phenol;hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenols.
Applications De Recherche Scientifique
4-[3-(Dimethylamino)propyl]phenol;hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an antidote for certain types of poisoning.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 4-[3-(Dimethylamino)propyl]phenol;hydrobromide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor, affecting various biochemical pathways. The compound’s phenol group allows it to form hydrogen bonds and interact with active sites of enzymes, while the dimethylamino group can participate in electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylaminophenol: Similar structure but lacks the propyl group.
3-(Dimethylamino)phenol: Similar structure but with the amino group in a different position.
4-(Dimethylamino)benzaldehyde: Contains an aldehyde group instead of a phenol group.
Uniqueness
4-[3-(Dimethylamino)propyl]phenol;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dimethylamino and phenol groups allows for versatile reactivity and interaction with various molecular targets, making it valuable in diverse applications.
Propriétés
Numéro CAS |
61186-09-2 |
|---|---|
Formule moléculaire |
C11H18BrNO |
Poids moléculaire |
260.17 g/mol |
Nom IUPAC |
4-[3-(dimethylamino)propyl]phenol;hydrobromide |
InChI |
InChI=1S/C11H17NO.BrH/c1-12(2)9-3-4-10-5-7-11(13)8-6-10;/h5-8,13H,3-4,9H2,1-2H3;1H |
Clé InChI |
HBOZDAIYUCTCII-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCC1=CC=C(C=C1)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


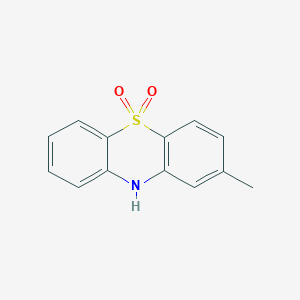
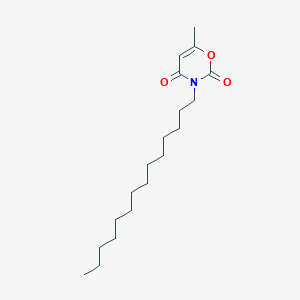


![Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14590081.png)
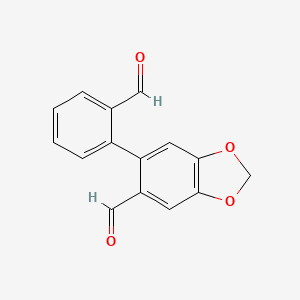
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)-](/img/structure/B14590092.png)
![2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14590098.png)
![(3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one](/img/structure/B14590112.png)
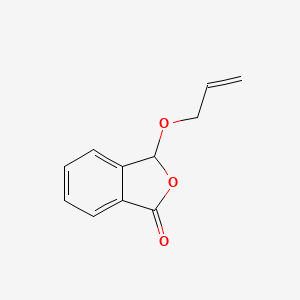
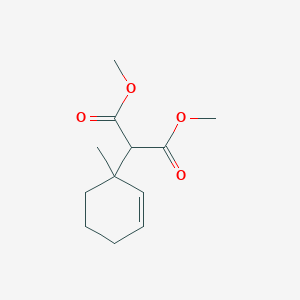


![2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14590136.png)
